molecular formula C12H19N3O2S B13866311 4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide

4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B13866311
M. Wt: 269.37 g/mol
InChI Key: NBAROLKHNHWARQ-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound with a complex structure that includes an amino group, a methyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-N-(1-methylpyrrolidin-3-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells, thereby affecting tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes, such as carbonic anhydrase IX, sets it apart from other similar compounds and makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O2S/c1-14-8-7-11(9-14)15(2)18(16,17)12-5-3-10(13)4-6-12/h3-6,11H,7-9,13H2,1-2H3

InChI Key

NBAROLKHNHWARQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N(C)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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